Cas no 17573-84-1 (2,5-difluoropyrimidine)
2,5-difluoropyrimidine Chemical and Physical Properties
Names and Identifiers
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- Pyrimidine,2,5-difluoro-
- 2,5-Difluoropyrimidine
- Pyrimidine, 2,5-difluoro- (8CI,9CI)
- SCHEMBL10621155
- EN300-247212
- 17573-84-1
- E83365
- Pyrimidine, 2,5-difluoro-
- DB-376233
- 2,5-difluoropyrimidine
-
- MDL: MFCD13185573
- Inchi: 1S/C4H2F2N2/c5-3-1-7-4(6)8-2-3/h1-2H
- InChI Key: XQZRVVFDGQSMLS-UHFFFAOYSA-N
- SMILES: FC1=CN=C(N=C1)F
Computed Properties
- Exact Mass: 116.01866
- Monoisotopic Mass: 116.01860440g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 70.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- PSA: 25.78
2,5-difluoropyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM363255-1g |
2,5-difluoropyrimidine |
17573-84-1 | 95%+ | 1g |
$916 | 2023-02-02 | |
| TRC | D455940-2.5mg |
2,5-difluoropyrimidine |
17573-84-1 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D455940-5mg |
2,5-difluoropyrimidine |
17573-84-1 | 5mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D455940-25mg |
2,5-difluoropyrimidine |
17573-84-1 | 25mg |
$ 295.00 | 2022-06-05 | ||
| Matrix Scientific | 133079-5g |
2,5-Difluoropyrimidine, 95% |
17573-84-1 | 95% | 5g |
$1800.00 | 2023-09-06 | |
| Matrix Scientific | 133079-10g |
2,5-Difluoropyrimidine, 95% |
17573-84-1 | 95% | 10g |
$2520.00 | 2023-09-06 | |
| eNovation Chemicals LLC | Y1104467-1g |
2,5-difluoropyrimidine |
17573-84-1 | 95% | 1g |
$1000 | 2024-07-23 | |
| Enamine | EN300-247212-0.05g |
2,5-difluoropyrimidine |
17573-84-1 | 95% | 0.05g |
$319.0 | 2024-06-19 | |
| Enamine | EN300-247212-0.1g |
2,5-difluoropyrimidine |
17573-84-1 | 95% | 0.1g |
$476.0 | 2024-06-19 | |
| Enamine | EN300-247212-0.25g |
2,5-difluoropyrimidine |
17573-84-1 | 95% | 0.25g |
$679.0 | 2024-06-19 |
2,5-difluoropyrimidine Related Literature
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R. E. Banks,D. S. Field,R. N. Haszeldine J. Chem. Soc. C 1969 1866
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2. Trifluoromethanethiolate ion. Part 3. Reactions with tetrafluoropyridazine and tetrafluoropyrimidineWojciech Dmowski,Alois Haas J. Chem. Soc. Perkin Trans. 1 1988 1179
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3. Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compoundR. E. Banks,G. R. Sparkes J. Chem. Soc. Perkin Trans. 1 1972 2964
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4. Heterocyclic polyfluoro-compounds. Part X. Nucleophilic substitution in tetrafluoropyrimidineR. E. Banks,D. S. Field,R. N. Haszeldine J. Chem. Soc. C 1967 1822
Additional information on 2,5-difluoropyrimidine
Comprehensive Overview of 2,5-Difluoropyrimidine (CAS No. 17573-84-1): Properties, Applications, and Industry Trends
2,5-Difluoropyrimidine (CAS No. 17573-84-1) is a fluorinated pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural and electronic properties. As a fluorinated heterocyclic compound, it serves as a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and specialty chemicals. The presence of two fluorine atoms at the 2- and 5-positions of the pyrimidine ring enhances its reactivity and metabolic stability, making it a valuable intermediate in drug discovery.
The growing demand for fluorinated compounds in modern chemistry is driven by their ability to improve the bioavailability and selectivity of therapeutic agents. 2,5-Difluoropyrimidine is no exception, with applications spanning small-molecule drug development, nucleoside analogs, and crop protection chemicals. Researchers frequently search for "synthesis of 2,5-difluoropyrimidine" or "2,5-difluoropyrimidine suppliers," reflecting its commercial and academic relevance. Its CAS No. 17573-84-1 is a critical identifier for regulatory and procurement purposes.
In the context of green chemistry, the synthesis of 2,5-difluoropyrimidine has evolved to minimize environmental impact. Recent advancements focus on catalytic fluorination methods and solvent-free reactions, aligning with the industry's shift toward sustainable practices. Questions like "How to purify 2,5-difluoropyrimidine?" or "Is 2,5-difluoropyrimidine stable under acidic conditions?" are common among chemists optimizing its use in complex syntheses.
The compound's physicochemical properties, such as its melting point (typically 30–35°C) and solubility in organic solvents, make it suitable for diverse reaction conditions. Its electron-withdrawing fluorine substituents facilitate nucleophilic aromatic substitution (SNAr), a key reaction in constructing biologically active molecules. This attribute is particularly valuable in designing kinase inhibitors and antiviral agents, where precision in molecular architecture is paramount.
Market trends indicate rising interest in 2,5-difluoropyrimidine derivatives for oncology and CNS drug development. Searches for "2,5-difluoropyrimidine in cancer research" or "fluoropyrimidines as PET tracers" highlight its expanding role in diagnostics and therapeutics. Additionally, its incorporation into agrochemical formulations addresses the need for low-residue pesticides, a priority in sustainable agriculture.
Quality control and analytical characterization of 2,5-difluoropyrimidine rely on techniques like HPLC, GC-MS, and NMR spectroscopy. Suppliers often provide certificates of analysis (CoA) to ensure compliance with industry standards. Researchers also inquire about "storage conditions for 2,5-difluoropyrimidine" (recommended: inert atmosphere, low temperature) to maintain its stability over time.
In summary, 2,5-Difluoropyrimidine (CAS No. 17573-84-1) exemplifies the intersection of structural innovation and practical utility in fluorine chemistry. Its applications in life sciences and material engineering continue to evolve, supported by advancements in synthetic methodologies and a deeper understanding of fluorine's role in molecular design. As industries prioritize efficiency and sustainability, this compound remains a cornerstone of modern chemical research.
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